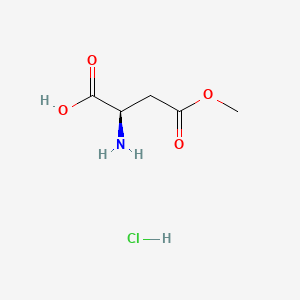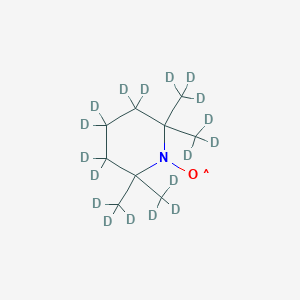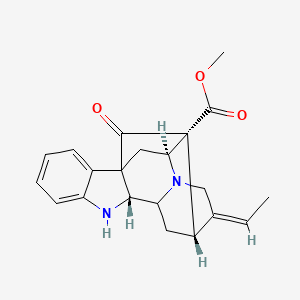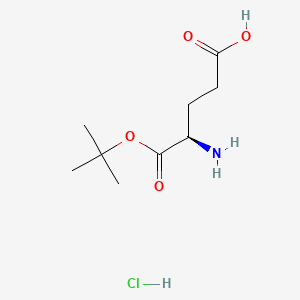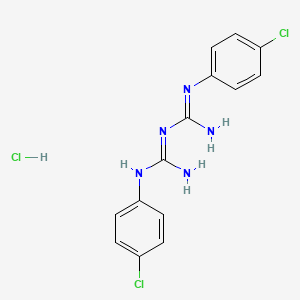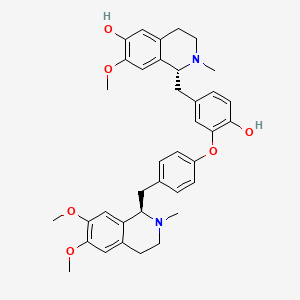
Dauricinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dauricinoline is a member of isoquinolines . It has a molecular formula of C37H42N2O6 . The IUPAC name for Dauricinoline is (1R)-1-[[3-[4-[[ (1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol .
Molecular Structure Analysis
The molecular weight of Dauricinoline is 610.7 g/mol . It has a complex structure with multiple aromatic rings and functional groups. The InChI and SMILES notations provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Dauricinoline has a molecular weight of 610.7 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources .科学的研究の応用
Traditional Chinese Medicine
Dauricinoline is a bisbenzylisoquinoline alkaloid found in Menispermi Rhizoma, the rhizome of Menispermum dauricum DC., a traditional Chinese medicine . This medicine is known for its effects of clearing away heat and detoxification, dispelling wind, and relieving pain . It is often used in the treatment of sore throat, enteritis, dysentery, and rheumatism .
Anti-Tumor Activity
Modern pharmacological studies have shown that Menispermi Rhizoma, which contains Dauricinoline, has anti-tumor effects . This could be a promising area of research for the development of new cancer treatments.
Anti-Inflammatory Activity
Dauricinoline has been found to have anti-inflammatory properties . Studies have shown that it can reduce the expression of MPO and COX-2, down-regulate the expression of NF-κB/TLR4 mRNA and significantly reduce the levels of TNF-α, IL-1β, and IL-6 .
Anti-Oxidant Activity
Dauricinoline also exhibits anti-oxidant effects . This property could be beneficial in the prevention and treatment of diseases caused by oxidative stress.
Cardio-Cerebrovascular Protection
Research has indicated that Menispermi Rhizoma, which contains Dauricinoline, has cardio-cerebrovascular protective effects . This could potentially lead to the development of new therapies for cardiovascular and cerebrovascular diseases.
Anti-Depression and Anti-Alzheimer’s Disease Activity
Dauricinoline has been found to have anti-depression and anti-Alzheimer’s disease effects . This suggests that it could be used in the development of new treatments for these conditions.
Safety and Hazards
作用機序
Target of Action
Dauricinoline, a bisbenzylisoquinoline alkaloid, has been identified as a potential inhibitor of nuclear factor-κB (NF-κB) . NF-κB is a protein complex that plays a crucial role in cellular responses, including inflammation, immunity, and cell survival .
Mode of Action
Dauricinoline interacts with NF-κB, potentially inhibiting its activity . This interaction could lead to a decrease in the expression of inflammatory mediators, contributing to the compound’s anti-inflammatory effects .
Biochemical Pathways
It is known that nf-κb plays a central role in various acute and chronic inflammatory diseases . Therefore, the inhibition of NF-κB by Dauricinoline could potentially affect multiple inflammatory pathways, leading to a reduction in inflammation.
Result of Action
Dauricinoline’s interaction with NF-κB leads to a reduction in the expression of inflammatory mediators . This could result in a decrease in inflammation, potentially making Dauricinoline useful in the treatment of inflammatory diseases .
特性
IUPAC Name |
(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-34(42-3)33(41)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFKIOLXDGQKCF-FIRIVFDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855823 |
Source


|
| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30984-80-6 |
Source


|
| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Dauricinoline and where is it found?
A1: Dauricinoline is a phenolic alkaloid primarily isolated from the roots and rhizomes of the plant Menispermum dauricum DC., commonly known as Asian moonseed. [, , ] This plant is used in traditional Chinese medicine.
Q2: How does Dauricinoline compare to other alkaloids found in Menispermum dauricum?
A2: Menispermum dauricum contains various alkaloids, with Dauricine being one of the most abundant. Studies have shown that in some regions, Dauricinoline is present in significant quantities, even exceeding Daurisoline, another alkaloid commonly found in this plant. []
Q3: Has Dauricinoline shown any promising biological activity?
A3: While Dauricinoline itself has not been extensively studied, a closely related alkaloid from the same plant, Daurisoline, exhibits interesting interactions with G-quadruplex DNA structures. [] These structures are implicated in crucial cellular processes and are considered potential targets for anti-cancer therapies. Although more research is needed, this finding suggests that Dauricinoline, sharing structural similarities with Daurisoline, might also interact with these biological targets.
Q4: Are there any analytical methods available to identify and quantify Dauricinoline?
A5: Researchers have successfully isolated and identified Dauricinoline from Menispermum dauricum using techniques like column chromatography for separation and spectroscopic methods like NMR and mass spectrometry for structural elucidation. [, ] While specific details regarding quantification methods were not provided in the abstracts, it's plausible that techniques like HPLC coupled with suitable detectors are employed for this purpose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)
